Cas no 1803571-41-6 (1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride)

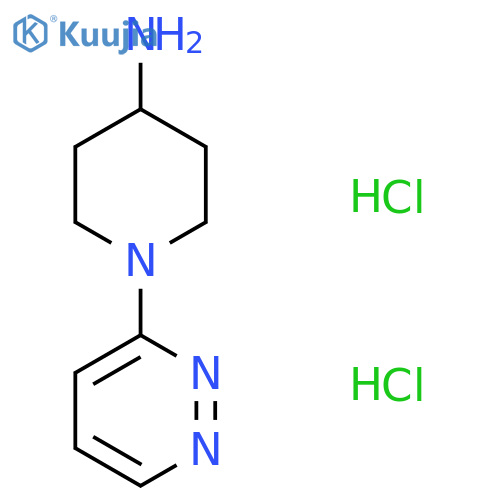

1803571-41-6 structure

商品名:1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride

CAS番号:1803571-41-6

MF:C9H16Cl2N4

メガワット:251.156139373779

CID:4705490

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride

- 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride

-

- インチ: 1S/C9H14N4.2ClH/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H

- InChIKey: OBSPJFPZVULKKK-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1(C2=CC=CN=N2)CCC(CC1)N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 154

- トポロジー分子極性表面積: 55

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-181452-0.5g |

1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |

1803571-41-6 | 0.5g |

$277.0 | 2023-05-01 | ||

| Life Chemicals | F2158-1912-2.5g |

1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |

1803571-41-6 | 95%+ | 2.5g |

$740.0 | 2023-09-06 | |

| Life Chemicals | F2158-1912-0.5g |

1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |

1803571-41-6 | 95%+ | 0.5g |

$351.0 | 2023-09-06 | |

| TRC | P139786-1g |

1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride |

1803571-41-6 | 1g |

$ 795.00 | 2022-06-03 | ||

| Enamine | EN300-181452-0.1g |

1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |

1803571-41-6 | 0.1g |

$124.0 | 2023-05-01 | ||

| Enamine | EN300-181452-0.05g |

1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |

1803571-41-6 | 0.05g |

$83.0 | 2023-05-01 | ||

| TRC | P139786-100mg |

1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride |

1803571-41-6 | 100mg |

$ 135.00 | 2022-06-03 | ||

| Enamine | EN300-181452-0.25g |

1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |

1803571-41-6 | 0.25g |

$176.0 | 2023-05-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23208-1-10G |

1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |

1803571-41-6 | 95% | 10g |

¥ 13,569.00 | 2023-04-14 | |

| Enamine | EN300-181452-1.0g |

1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |

1803571-41-6 | 1g |

$356.0 | 2023-05-01 |

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1803571-41-6 (1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride) 関連製品

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1803571-41-6)1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride

清らかである:99%

はかる:1g

価格 ($):461.0